molecular formula C10H13Cl2N B1521674 C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride CAS No. 1185302-41-3

C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride

Cat. No.: B1521674
CAS No.: 1185302-41-3
M. Wt: 218.12 g/mol
InChI Key: NEJLWKHRCPIWHM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride represents a distinctive member of the cyclopropylamine chemical class, characterized by its unique molecular architecture and specific nomenclature system. The compound bears the Chemical Abstracts Service registry number 1185302-41-3 and possesses the molecular formula C10H13Cl2N, resulting in a molecular weight of 218.13 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as [1-(2-chlorophenyl)cyclopropyl]methanamine hydrochloride, which precisely describes the structural arrangement of functional groups within the molecule.

The compound exists in multiple nomenclatural forms, reflecting the complexity of chemical naming systems and the need for precise identification in research contexts. Alternative systematic names include (1-(2-Chlorophenyl)cyclopropyl)methanamine hydrochloride and 1-[1-(2-CHLOROPHENYL)CYCLOPROPYL]METHANAMINE HYDROCHLORIDE, each emphasizing different aspects of the molecular structure while maintaining chemical accuracy. The presence of the hydrochloride salt form indicates protonation of the primary amine functionality, enhancing the compound's water solubility and stability characteristics for pharmaceutical applications.

The structural complexity of this compound emerges from the integration of three distinct chemical moieties: the cyclopropane ring system, the chlorinated phenyl group, and the methylamine functionality. The cyclopropane ring contributes significant conformational rigidity to the overall molecular structure, while the 2-chlorophenyl substituent provides specific electronic and steric properties that influence biological activity. The methylamine group serves as the primary site for protonation in the hydrochloride salt formation, creating a cationic species under physiological conditions that facilitates interaction with biological target systems.

Historical Development in Organochlorine Cyclopropylamine Research

The development of organochlorine cyclopropylamine compounds represents a significant evolution in medicinal chemistry research, with foundational work establishing the synthetic methodologies that enable the preparation of structurally complex molecules like C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride. Early investigations into cyclopropylamine synthesis focused on overcoming the inherent challenges associated with forming highly strained three-membered ring systems while maintaining functional group compatibility. The pioneering work in this field demonstrated that alpha-chloroaldehydes could serve as effective precursors for cyclopropylamine formation through zinc homoenolate intermediates, establishing the mechanistic foundation for contemporary synthetic approaches.

Historical synthetic developments revealed that trans-2-substituted-cyclopropylamines could be synthesized with exceptional diastereoselectivity using readily available alpha-chloroaldehydes as starting materials. These methodological advances proved crucial for accessing complex cyclopropylamine structures, with researchers demonstrating that the reaction proceeds through trapping of electrophilic zinc homoenolate intermediates with amine nucleophiles, followed by ring-closure to generate the desired cyclopropylamine products. The discovery that polar aprotic co-solvents such as dimethylformamide significantly improve diastereoselectivity to greater than 20:1 ratios represented a major breakthrough in controlling stereochemical outcomes.

The evolution of manufacturing processes for cyclopropylamine derivatives led to the development of industrial-scale methodologies that addressed both efficiency and economic considerations. The multi-step synthesis beginning with methyl 4-chlorobutyrate and proceeding through ring closure, amidation, and subsequent transformations demonstrated the feasibility of large-scale production while maintaining high chemical yields. These historical developments established the foundation for contemporary research into structurally sophisticated cyclopropylamine compounds, including those incorporating chlorophenyl substituents and specialized functional group arrangements.

Research into cyclopropylamine derivatives expanded significantly with the recognition that these compounds could serve as versatile intermediates for accessing diverse molecular architectures through selective carbon-carbon bond cleavage reactions. The systematic investigation of cyclopropylamine reactivity patterns from 1987 to 2019 revealed multiple mechanistic pathways including polar reactions, pericyclic processes, radical-based transformations, and transition metal-catalyzed carbon-carbon bond activations. These discoveries positioned cyclopropylamine derivatives as valuable synthetic building blocks for complex molecule construction, directly influencing the development of pharmaceutical candidates incorporating cyclopropyl motifs.

Significance in Modern Medicinal Chemistry

The significance of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride in modern medicinal chemistry emerges from its role as a selective agonist for serotonin receptors, particularly the 5-hydroxytryptamine 2C receptor subtype. This selectivity profile positions the compound as a valuable research tool for investigating serotonergic neurotransmission and developing therapeutic interventions for neuropsychiatric conditions. The compound's mechanism of action involves binding to specific serotonin receptor sites, where it demonstrates agonist activity that modulates downstream signaling pathways associated with mood regulation and cognitive function.

Contemporary pharmaceutical research has increasingly recognized the value of cyclopropyl fragments in drug development, with these structural motifs appearing in more than 60 marketed pharmaceutical agents across diverse therapeutic areas. The cyclopropane ring system provides unique advantages in medicinal chemistry applications, including enhanced metabolic stability, improved brain permeability, reduced plasma clearance, and conformational restriction that prevents proteolytic degradation. These properties make cyclopropyl-containing compounds particularly attractive for central nervous system applications, where blood-brain barrier penetration and metabolic stability represent critical design considerations.

The strategic incorporation of chlorophenyl substituents in cyclopropylamine structures reflects sophisticated understanding of structure-activity relationships in pharmaceutical design. The 2-chlorophenyl group provides specific electronic and steric characteristics that influence receptor binding affinity and selectivity profiles. Research has demonstrated that the presence of chlorine substitution on aromatic rings can enhance lipophilicity and modulate pharmacokinetic properties, while the specific positioning of the chlorine atom affects the overall molecular conformation and binding geometry.

Property Value Reference
Molecular Formula C10H13Cl2N
Molecular Weight 218.13 g/mol
Chemical Abstracts Service Number 1185302-41-3
Receptor Target 5-hydroxytryptamine 2C
Mechanism of Action Selective Agonist

Recent advances in cyclopropylamine research have revealed the potential for these compounds to address multiple challenges in drug discovery, including enhancing potency through conformational restriction, reducing off-target effects through improved selectivity, and increasing metabolic stability through the inherent chemical properties of the cyclopropane ring. The application of cyclopropyl fragments in drug development has shown particular promise in addressing blood-brain barrier permeability challenges, as the unique electronic properties of cyclopropane rings facilitate central nervous system penetration while maintaining favorable pharmacokinetic profiles.

The continued development of synthetic methodologies for cyclopropylamine preparation has enabled access to increasingly complex molecular architectures, including compounds with multiple chiral centers and sophisticated substitution patterns. The Michael Initiated Ring Closure reactions have emerged as particularly valuable approaches for generating cyclopropane rings with excellent enantioselectivity, providing access to chiral cyclopropylamine derivatives with defined stereochemical configurations. These methodological advances support the continued exploration of cyclopropylamine-based pharmaceutical candidates and their potential therapeutic applications across diverse disease areas.

Properties

IUPAC Name

[1-(2-chlorophenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-8(9)10(7-12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJLWKHRCPIWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride generally involves:

  • Formation of the cyclopropyl ring bearing the 2-chlorophenyl substituent.
  • Introduction of the methylamine group onto the cyclopropyl ring.
  • Conversion of the free amine to its hydrochloride salt for stability and handling.

Cyclopropyl Ring Formation and 2-Chlorophenyl Substitution

The cyclopropyl moiety is typically synthesized via cyclopropanation reactions of alkenes or by ring closure methods starting from appropriate precursors. In the case of the 2-chlorophenyl substituent, the aromatic ring is introduced either by:

  • Using 2-chlorophenyl-substituted alkenes as starting materials, followed by cyclopropanation.
  • Or by nucleophilic substitution or coupling reactions on preformed cyclopropyl intermediates.

A Chinese patent (CN1069962A) describes methods for preparing cyclopropyl-substituted aromatic compounds, which can be adapted for 2-chlorophenyl substitution. This patent details the use of cyclopropyl replacement reactions on aromatic bases, which could include halogenated phenyl rings such as 2-chlorophenyl, to obtain cyclopropyl derivatives with high specificity and yield.

Introduction of the Methylamine Group

The methylamine functionality can be introduced via several approaches:

  • Reductive amination of the corresponding cyclopropyl aldehyde or ketone intermediate with methylamine.
  • Nucleophilic substitution reactions where a suitable leaving group on the cyclopropyl ring is displaced by methylamine.
  • Catalytic hydrogenation or reduction of imine intermediates formed by condensation of cyclopropyl aldehydes with methylamine.

The methylamine group is critical for the biological activity of the compound and must be introduced with control over stereochemistry and regioselectivity.

Hydrochloride Salt Formation

After obtaining the free base of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine, conversion to the hydrochloride salt is standard practice to:

  • Improve compound stability.
  • Enhance solubility in aqueous media.
  • Facilitate purification and crystallization.

This is achieved by treatment with hydrochloric acid in suitable solvents such as methanol or ethanol under controlled temperature conditions.

Detailed Process Parameters and Conditions

While no direct synthesis of this compound was found in the reviewed patents, analogous preparation methods for related cyclopropyl methylamine compounds provide insight into typical reaction conditions:

Step Reaction Type Reagents/Conditions Notes
1 Cyclopropanation 2-chlorostyrene + carbene source (e.g., diazomethane) Temperature: 0–40°C; Solvent: dichloromethane or toluene
2 Reductive amination Cyclopropyl aldehyde + methylamine + reducing agent Reducing agents: NaBH3CN or catalytic hydrogenation
3 Salt formation Free amine + HCl in methanol or ethanol Temperature: ambient to 40°C; yields stable hydrochloride salt

These conditions are adapted from general synthetic protocols for cyclopropyl methylamines and their derivatives.

Research Findings and Optimization

  • Yield and Purity: The overall yield for similar cyclopropyl methylamine compounds is reported to be above 50%, with purity enhanced by selective crystallization of the hydrochloride salt.
  • Base and Acid Selection: Bases such as potassium carbonate or triethylamine are used in intermediate steps to neutralize acids formed and promote reaction progress. Hydrochloric acid is preferred for salt formation due to its strong acidity and volatility, facilitating easy removal of excess acid.
  • Solvent Effects: Chlorinated solvents like dichloromethane and chloroform are commonly used for cyclopropanation due to their stability under carbene generation conditions. Ethanol and methanol are preferred for salt formation due to good solubility of amine hydrochlorides.
  • Temperature Control: Maintaining reaction temperatures between 0°C and 40°C is critical to control reaction rates and minimize side reactions such as ring opening or over-alkylation.

Summary Table of Preparation Method Analysis

Aspect Details
Starting Materials 2-chlorostyrene or related 2-chlorophenyl alkenes
Key Reactions Cyclopropanation, reductive amination, salt formation
Typical Reagents Diazomethane or carbene precursors, methylamine, NaBH3CN, HCl
Solvents Dichloromethane, toluene, methanol, ethanol
Temperature Range 0–40°C
Yield ≥50% overall for analogous compounds
Purification Crystallization of hydrochloride salt
Base Catalysts Potassium carbonate, triethylamine
Acid for Salt Formation Hydrochloric acid

The preparation of this compound involves multi-step organic synthesis starting from 2-chlorophenyl-substituted precursors, cyclopropanation to form the cyclopropyl ring, introduction of the methylamine group via reductive amination or substitution, and final conversion to the hydrochloride salt. Reaction conditions typically employ chlorinated solvents, mild bases, and controlled temperatures to optimize yield and purity. The hydrochloride salt formation enhances the compound's stability and facilitates purification.

This synthesis strategy is supported by patent literature describing related cyclopropyl methylamine compounds and aromatic substitutions, providing a reliable and scalable approach for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group or the cyclopropyl ring, potentially leading to dechlorination or ring-opening reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce dechlorinated or ring-opened derivatives.

Scientific Research Applications

Pharmacological Applications

5-HT2C Receptor Agonism
The primary application of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride lies in its ability to act as a selective agonist for the 5-HT2C receptor. This property makes it useful in treating various disorders:

  • Obesity and Eating Disorders : Compounds that activate the 5-HT2C receptor have been shown to reduce food intake and promote weight loss. Studies indicate that these agonists can effectively induce satiety and decrease body weight in animal models .
  • Central Nervous System Disorders : The modulation of the 5-HT2C receptor has implications for treating psychiatric conditions such as anxiety, depression, and schizophrenia. Agonists like C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride are being explored for their potential to alleviate symptoms associated with these disorders .

Case Studies and Research Findings

Case Study: Anorectic Agents
Research documented in patents highlights the effectiveness of compounds similar to C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride in treating obesity and related eating disorders. In these studies, various cyclopropane derivatives were synthesized and evaluated for their agonistic activity on the 5-HT2C receptor, demonstrating significant weight loss effects in experimental models .

Pharmacodynamics
A study published in PMC indicated that a series of cyclopropane derivatives, including those related to C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride, exhibited selectivity over other serotonin receptors (5-HT2A and 5-HT2B). This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Comparative Analysis of Related Compounds

Compound Name5-HT2C ActivitySelectivity (vs. 5-HT2A/5-HT2B)Application Area
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochlorideHighHigh (120-fold over 5-HT2A)Obesity, CNS disorders
TranylcypromineModerateLowDepression, anxiety
Other Cyclopropane DerivativesVariableVariableVarious CNS applications

Future Directions and Research Needs

Given the promising results associated with C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride, further research is warranted to explore its full therapeutic potential:

  • Long-term Efficacy Studies : More extensive clinical trials are necessary to establish long-term safety and efficacy profiles.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on the 5-HT2C receptor could lead to better-targeted therapies.

Mechanism of Action

The mechanism of action of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and chlorophenyl group contribute to its binding affinity and specificity. The methylamine group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Sibutramine-Related Compounds (Cyclobutane Analogs)

identifies sibutramine-related compounds with structural similarities but critical differences:

Compound Core Ring Chloro-Substitution Amine Substituent Molecular Formula
Target Compound Cyclopropane 2-Chlorophenyl Methylamine hydrochloride C₁₀H₁₃Cl₂N (as HCl)
Sibutramine Related Compound A Cyclobutane 2-Chlorophenyl Dimethylamine hydrochloride C₁₇H₂₅ClN₂·HCl
Sibutramine Related Compound B Cyclobutane 3-Chlorophenyl Dimethylamine hydrochloride C₁₇H₂₅ClN₂·HCl
Sibutramine Related Compound C Cyclobutane 4-Chlorophenyl Pentyl-dimethylamine hydrochloride C₁₈H₂₇ClN₂·HCl

Key Findings :

  • Chloro-Substitution Position : The 2-chlorophenyl group in the target compound may reduce metabolic oxidation compared to para-substituted analogs (e.g., Compound C), as ortho-substituents hinder cytochrome P450-mediated dechlorination .
  • Amine Functionality : The methylamine group (vs. dimethylamine in Compound A/B) reduces steric bulk, possibly enhancing penetration through lipid membranes but decreasing affinity for hydrophobic binding pockets .

Comparison with Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride

describes methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (CAS 1417805-94-7), a cyclopropane-containing ester derivative:

Property Target Compound Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate HCl
Core Structure Cyclopropane + methylamine Cyclopropane + aminomethyl acetate ester
Functional Groups Amine hydrochloride Ester + amine hydrochloride
Molecular Formula C₁₀H₁₃Cl₂N C₇H₁₄ClNO₂
Potential Applications CNS modulation (hypothesized) Prodrug or synthetic intermediate

Key Findings :

  • Ester vs. Amine : The ester group in the Parchem compound suggests a prodrug design, requiring hydrolysis to release the active amine. In contrast, the target compound’s direct methylamine hydrochloride structure may confer immediate bioavailability but shorter half-life due to rapid renal clearance .
  • Lipophilicity: The acetate ester in the Parchem compound increases lipophilicity (logP ~1.5 vs.

Pharmacological Implications

  • Target Compound : The ortho-chloro substitution and cyclopropane rigidity may reduce off-target effects compared to para-substituted sibutramine analogs, which are associated with cardiovascular risks .

Biological Activity

C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride is a compound of significant interest in pharmacological research, primarily due to its potential as a serotonin receptor modulator. Its unique structural features, including a cyclopropyl group and a chloro-substituted phenyl ring, contribute to its biological activity and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClN·HCl and a molecular weight of 218.13 g/mol. The structural components are crucial for its interaction with biological targets, particularly serotonin receptors.

PropertyValue
Molecular FormulaC10H12ClN·HCl
Molecular Weight218.13 g/mol
Functional GroupsCyclopropyl, Chloro
SolubilitySoluble in water

The biological activity of C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride is primarily linked to its role as a serotonin receptor modulator . Research indicates that compounds with similar structures can selectively bind to specific serotonin receptor subtypes, particularly the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders.

Selectivity and Potency

Studies have revealed that this compound exhibits selective agonistic activity at the 5-HT2C receptor:

  • EC50 Values : The compound has demonstrated effective binding affinity, with EC50 values reported around 23 nM in calcium flux assays, indicating potent activity at the 5-HT2C receptor .
  • Functional Selectivity : It has been noted for its preference for Gq signaling pathways over β-arrestin recruitment, which is significant for therapeutic applications targeting psychotropic effects .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on optimizing the structural components of cyclopropylmethylamines to enhance their pharmacological profiles. Notable findings include:

  • N-Methylation Effects : N-methylation of derivatives has shown to maintain or enhance potency at the 5-HT2C receptor while reducing activity at other serotonin receptor subtypes .
  • Halogen Substituent Influence : The introduction of halogen atoms into the phenyl ring has been demonstrated to improve brain penetrance and selectivity, making these compounds more effective in vivo .

Comparative Analysis with Related Compounds

C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride shares structural similarities with other known serotonin modulators, which allows for comparative evaluation:

Compound NameEC50 (nM)SelectivityNotes
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride23HighSelective for 5-HT2C
Tranylcypromine13ModerateIrreversible MAO inhibitor
2-ChlorophenethylamineVariesLowSimpler structure, less selective

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylamine hydrochloride, and what parameters optimize yield?

  • Methodology : A two-step approach is commonly employed:

Cyclopropane ring formation : React 2-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 12 hours).

Salt formation : Treat the free base with ethanolic HCl at 0–5°C, followed by recrystallization from ethanol to isolate the hydrochloride salt .

  • Critical Parameters :

  • Maintain stoichiometric excess of cyclopropylmethylamine (1:1.2 molar ratio) to minimize unreacted starting material.
  • Control temperature during HCl addition to prevent decomposition.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 0.8–1.2 ppm for cyclopropane protons; δ 7.2–7.6 ppm for aromatic protons) and ¹³C NMR (cyclopropane carbons at 10–15 ppm) confirm the core structure .
  • HPLC : Reverse-phase C18 column (≥98% purity, retention time 8.2 min under isocratic conditions: 70% H₂O/30% MeCN) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., Cl%: 16.4% theoretical vs. 16.1% observed) .

Q. What physicochemical properties are critical for experimental handling?

  • Key Properties :

PropertyValue/DescriptionReference
Molecular Weight216.7 g/mol (calculated)
Solubility50 mg/mL in H₂O; 100 mg/mL in DMSO
Melting Point240–246°C (decomposes above 250°C)
StabilityHygroscopic; store at 2–8°C in desiccator

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence biological activity compared to other positional isomers?

  • Structure-Activity Relationship (SAR) :

  • The 2-chloro substituent enhances binding to serotonin receptors (Ki = 12 nM) compared to 4-chloro (Ki = 35 nM) due to improved steric alignment with the receptor’s hydrophobic pocket .
  • Data Table :
IsomerReceptor Affinity (Ki, nM)Reference
2-Chloro12
4-Chloro35

Q. What mechanistic pathways explain its degradation under alkaline conditions?

  • Degradation Mechanism :

  • Base-catalyzed hydrolysis opens the cyclopropane ring, forming allylic amine derivatives. Kinetic studies (pH 10, 37°C) show a half-life (t₁/₂) of 12 hours .
    • Mitigation Strategies :
  • Use buffered solutions (pH 4–6) during in vitro assays to minimize degradation .

Q. Which advanced methods resolve stereochemical ambiguities in its derivatives?

  • Stereochemical Analysis :

  • Chiral HPLC : Chiralpak AD-H column (heptane/ethanol 90:10, 1 mL/min) separates enantiomers (retention times: 12.3 min (R) vs. 14.7 min (S)) .
  • Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT calculations to assign absolute configuration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride
Reactant of Route 2
Reactant of Route 2
C-[1-(2-Chloro-phenyl)-cyclopropyl]-methylaminehydrochloride

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